N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
This compound features a benzothiazole core substituted with an ethoxy group at position 5. The benzothiazole is linked via its 2-position to a carboxamide group, which is further connected to a dihydropyridine ring. The dihydropyridine moiety contains a 2-oxo group and a 3-nitrophenylmethyl substituent at position 1.
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O5S/c1-2-31-16-8-9-18-19(12-16)32-22(23-18)24-20(27)17-7-4-10-25(21(17)28)13-14-5-3-6-15(11-14)26(29)30/h3-12H,2,13H2,1H3,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLENOUYKINSHQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CN(C3=O)CC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C22H18N4O5S
- Molecular Weight : 450.5 g/mol
- CAS Number : 946222-78-2
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of antitumor and antimicrobial effects. The following sections detail specific findings from various studies.
Antitumor Activity
Several studies have investigated the antitumor properties of this compound. For instance:
- Mechanism of Action : The compound is believed to inhibit key enzymes involved in cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines.
- Case Study : A study conducted on human tumor cell lines (e.g., Mia PaCa-2 and PANC-1) revealed significant cytotoxicity at micromolar concentrations, supporting its potential as an antitumor agent .
Table 1: Antitumor Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Mia PaCa-2 | 15 | Apoptosis induction |
| PANC-1 | 20 | Enzyme inhibition |
| RKO | 12 | Cell cycle arrest |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens:
- In Vitro Studies : Research shows that it exhibits antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15.62 µg/mL to 31.25 µg/mL .
- Mechanism : The antimicrobial action is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Table 2: Antimicrobial Activity Data
| Microorganism | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 15.62 | Bactericidal |
| Escherichia coli | 31.25 | Bacteriostatic |
| Candida albicans | 30 | Fungicidal |
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Modifications to the benzothiazole moiety have been shown to enhance both antitumor and antimicrobial efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Patent Literature (Benzothiazole Acetamides)
The European Patent Application EP3348550A1 discloses benzothiazole-2-yl acetamides, including:
- N-(6-trifluoromethylbenzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide
- N-(6-trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide
Key Differences:
Implications :
- The trifluoromethyl group in patent compounds increases metabolic stability but may reduce solubility compared to the ethoxy group.
Imidazopyridine Derivatives (Tetrahydroimidazo[1,2-a]pyridine)
describes diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate, a structurally distinct analogue with:
- An imidazopyridine core.
- 4-nitrophenyl and ester groups.
Key Differences:
Implications :
- The para-nitro group in the imidazopyridine derivative may alter electronic distribution compared to the meta-nitro group in the target compound.
- Ester groups in the imidazopyridine compound increase hydrophobicity, whereas the carboxamide in the target compound improves water solubility.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide?
- Methodology : The synthesis involves multi-step organic reactions:
- Step 1 : Formation of the benzothiazole ring via cyclization of 2-aminothiophenol derivatives with aldehydes/ketones (e.g., 6-ethoxy-substituted precursors) .
- Step 2 : Coupling the benzothiazole intermediate with a dihydropyridine-carboxamide core. This often involves nucleophilic substitution or amide bond formation under reflux conditions in polar aprotic solvents (e.g., DMF or THF) .
- Step 3 : Introduction of the 3-nitrophenylmethyl group via alkylation or Mitsunobu reactions .
- Critical Parameters : Reaction temperature (60–120°C), solvent choice (THF vs. EtOH), and catalyst selection (e.g., EDCI/HOBt for amide coupling) significantly impact yields .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Primary Methods :
- NMR (¹H/¹³C) : Assigns proton environments (e.g., ethoxy group at δ ~1.3 ppm for CH₃, aromatic protons in benzothiazole at δ 7.0–8.5 ppm) and carbon backbone .
- HRMS : Confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) and isotopic patterns .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NO₂ symmetric/asymmetric stretches at ~1350/1520 cm⁻¹) .
Q. What are the hypothesized biological targets of this compound?
- Potential Targets :
- Enzyme Inhibition : Benzothiazole derivatives are known to inhibit kinases (e.g., EGFR) and oxidoreductases .
- Receptor Binding : The 3-nitrophenyl group may enhance affinity for G-protein-coupled receptors (GPCRs) or nuclear receptors .
- Screening Workflow : Use in vitro assays (e.g., fluorescence polarization for kinase activity) followed by molecular docking to validate binding poses .
Advanced Research Questions
Q. How do substituents on the benzothiazole and dihydropyridine moieties influence bioactivity?
- Substituent Effects :
| Substituent Position | Functional Group | Observed Impact | Reference |
|---|---|---|---|
| Benzothiazole C-6 | Ethoxy (-OCH₂CH₃) | Enhances solubility; reduces cytotoxicity | |
| Dihydropyridine C-2 | Oxo (=O) | Stabilizes keto-enol tautomers; affects redox activity | |
| Phenylmethyl C-3' | Nitro (-NO₂) | Increases electrophilicity; improves target selectivity |
- Design Strategy : Replace the ethoxy group with fluoro (-F) or methoxy (-OCH₃) to study electronic effects on target engagement .
Q. How can contradictory data in enzyme inhibition assays be resolved?
- Common Issues : Discrepancies may arise from:
- Purity Variability : Impurities >5% skew IC₅₀ values. Validate via HPLC and recrystallization .
- Assay Conditions : pH (7.4 vs. 6.8), ionic strength, or reducing agents (e.g., DTT) alter enzyme stability .
- Resolution : Use orthogonal assays (e.g., SPR for binding kinetics vs. fluorogenic substrates for activity) and include positive controls (e.g., staurosporine for kinases) .
Q. What strategies optimize reaction yields during scale-up synthesis?
- Key Factors :
- Solvent Optimization : Switch from THF to MeCN for higher boiling points and improved solubility of intermediates .
- Catalyst Screening : Test Pd(OAc)₂/Xantphos for coupling reactions to reduce side products .
- Case Study : Replacing EtOH with i-PrOH in the final amidation step increased yields from 45% to 72% by reducing ester hydrolysis .
Methodological Guidance
Q. How to troubleshoot low yields in the benzothiazole cyclization step?
- Diagnosis :
- Side Reactions : Over-oxidation of thiols to disulfides. Monitor via TLC (Rf ~0.3 in hexane/EtOAc).
- Moisture Sensitivity : Use anhydrous solvents and molecular sieves to prevent hydrolysis .
- Solution : Add catalytic p-TsOH (5 mol%) to accelerate cyclization and suppress byproducts .
Q. What computational tools predict the compound’s metabolic stability?
- Software :
- ADMET Predictor : Estimates CYP450 metabolism sites (e.g., ethoxy demethylation).
- SwissADME : Evaluates bioavailability and P-glycoprotein substrate potential .
- Validation : Compare in silico results with in vitro microsomal assays (e.g., rat liver S9 fractions) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
